2-Octanoyloxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

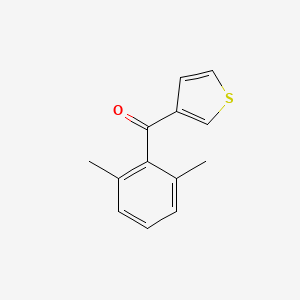

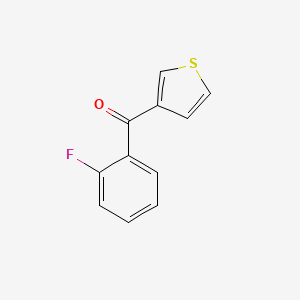

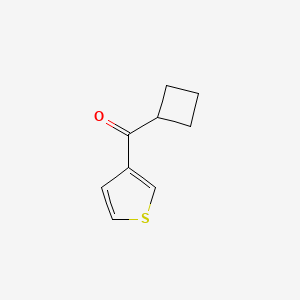

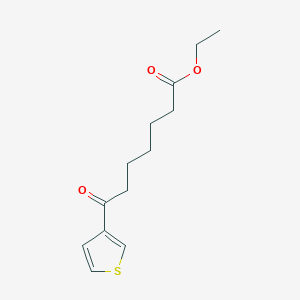

The synthesis of oxazole-based molecules, including 2-Octanoyloxazole, often involves the van Leusen reaction, based on tosylmethylisocyanides (TosMICs) . This strategy has been used since 1972 and is considered one of the most appropriate methods to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The oxazole ring, with one nitrogen atom and one oxygen atom, is widely displayed in natural products and synthetic molecules . It is known as a prime skeleton for drug discovery . The molecular weight of 2-Octanoyloxazole is 195.26 g/mol.Chemical Reactions Analysis

Oxazole compounds, including 2-Octanoyloxazole, are present in various biological activities . They bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . This has led researchers globally to synthesize diverse oxazole derivatives .科学的研究の応用

Medicinal Chemistry: Drug Synthesis and Development

2-Octanoyloxazole serves as a valuable intermediate in the synthesis of new chemical entities within medicinal chemistry. Its oxazole ring is a crucial scaffold in various drugs due to its ability to interact with a range of biological targets. This compound has been instrumental in developing medications with antimicrobial, anticancer, and anti-inflammatory properties .

Agriculture: Pesticide and Herbicide Formulation

In agriculture, 2-Octanoyloxazole derivatives are explored for their potential use in formulating more effective pesticides and herbicides. The oxazole ring’s structural versatility allows for the creation of compounds that can target specific pests and weeds without harming crops or the environment .

Material Science: Polymer and Resin Synthesis

The compound is utilized in material science for synthesizing polymers and resins. Its incorporation into polymeric structures can enhance material properties such as thermal stability, chemical resistance, and mechanical strength, making it valuable in creating advanced materials for various applications .

Environmental Science: Pollution Remediation

2-Octanoyloxazole and its derivatives are being studied for their role in environmental pollution remediation. They may contribute to the breakdown of hazardous substances and assist in the bioremediation processes, helping to clean up contaminated sites and improve environmental health .

Biochemistry: Enzyme Inhibition and Activation

In biochemistry, 2-Octanoyloxazole is a subject of research for its potential to act as an enzyme inhibitor or activator. By modulating enzyme activity, it can be used to study metabolic pathways and may lead to the development of new biochemical assays or therapeutic agents .

Pharmacology: Pharmacokinetic and Pharmacodynamic Studies

Pharmacological studies involve 2-Octanoyloxazole to understand its pharmacokinetic and pharmacodynamic profiles. These studies help determine the compound’s absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its efficacy and safety as a potential drug .

Safety and Hazards

作用機序

Target of Action

Oxazole derivatives, a class to which 2-octanoyloxazole belongs, have been reported to exhibit a wide spectrum of biological activities They have been found to interact with various biological targets, influencing numerous physiological processes

Mode of Action

Oxazole derivatives are known to interact with their targets at the cellular level, inducing functional or anatomical changes . The specific interaction of 2-Octanoyloxazole with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Oxazole derivatives have been reported to influence various biochemical pathways, notably the glyoxalase system and ascorbate-glutathione pathway, which play roles in maintaining cellular homeostasis and detoxifying reactive oxygen species

Pharmacokinetics

Oxazolidinones, a related class of compounds, are known to have potent antimicrobial activity and their pharmacokinetics have been studied . .

Result of Action

Oxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities

Action Environment

It is known that environmental factors can significantly impact the action of many chemicals . Factors such as temperature, pH, and the presence of other substances can influence a compound’s stability, efficacy, and mode of action

特性

IUPAC Name |

1-(1,3-oxazol-2-yl)octan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-2-3-4-5-6-7-10(13)11-12-8-9-14-11/h8-9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDIBSKKIDXLJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=NC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642037 |

Source

|

| Record name | 1-(1,3-Oxazol-2-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Octanoyloxazole | |

CAS RN |

898758-36-6 |

Source

|

| Record name | 1-(1,3-Oxazol-2-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。